1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with an ethylphenyl group, a sulfamoylphenyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-ethylbenzaldehyde, 4-sulfamoylbenzoic acid, and pyrrolidine derivatives. The key steps in the synthesis may include:
Aldol Condensation: Combining 4-ethylbenzaldehyde with a suitable ketone to form an intermediate.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Amidation: Introduction of the carboxamide group via reaction with an amine.
Sulfonation: Addition of the sulfamoyl group using sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrrolidine ring.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-acetylphenyl)piperidine-4-carboxamide
- 1-(4-aminopiperidin-1-yl)ethanone
- 1-(5-amino-1,3-dihydroisoindol-2-yl)ethanone
Uniqueness
1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both ethyl and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-2-13-3-7-16(8-4-13)22-12-14(11-18(22)23)19(24)21-15-5-9-17(10-6-15)27(20,25)26/h3-10,14H,2,11-12H2,1H3,(H,21,24)(H2,20,25,26) |
InChI Key |
IKHNGZKQOBSFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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